molecular formula C14H14N2O3S B1334549 N-Benzyl-N-nitroso-p-toluenesulfonamide CAS No. 33528-13-1

N-Benzyl-N-nitroso-p-toluenesulfonamide

Cat. No. B1334549
Key on ui cas rn: 33528-13-1
M. Wt: 290.34 g/mol
InChI Key: ZXELPGWSCCGNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05703246

Procedure details

N-Nitroso-N-benzyl-p-toluene sulphonamide (966 mg, 3.33 mmol) was added in small portions to a solution of sodium methoxide (2.0 ml of 2M solution in methanol) in t-butyl methyl ether (12 ml) and methanol (2 ml) at room temperature. After the addition was finished the reaction mixture was refluxed for 15-30 min. The reaction mixture was cooled and washed with water (3×6 ml). The ethereal solution of phenyl diazomethane was dried over sodium sulphate for 30 minutes. The solvent was removed in vacuo and the residue distilled under reduce pressure to give phenyl diazomethane as a dark red oil (30% yield, b.p. 20° C. at 1 mmHg) which was immediately dissolved in t-butyl methyl ether (6 ml).
Quantity
966 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([N:3]([CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)S(C1C=CC(C)=CC=1)(=O)=O)=O.C[O-].[Na+]>COC(C)(C)C.CO>[C:15]1([CH:14]=[N+:3]=[N-:1])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
966 mg
Type
reactant
Smiles
N(=O)N(S(=O)(=O)C1=CC=C(C=C1)C)CC1=CC=CC=C1
Name
sodium methoxide
Quantity
2 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
COC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15-30 min
Duration
22.5 (± 7.5) min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed with water (3×6 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethereal solution of phenyl diazomethane was dried over sodium sulphate for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=[N+]=[N-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.